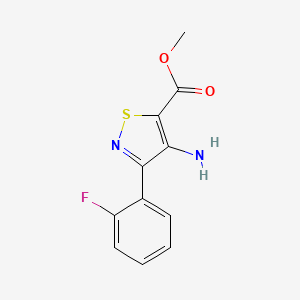

Methyl 4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2S/c1-16-11(15)10-8(13)9(14-17-10)6-4-2-3-5-7(6)12/h2-5H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOKDKIZBJAGNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NS1)C2=CC=CC=C2F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylate, a compound belonging to the thiazole family, has garnered attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : CHFNOS

- Molecular Weight : 252.27 g/mol

- CAS Number : 82424-57-5

The biological activity of thiazole derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors involved in cancer progression. The presence of the fluorine atom in the phenyl group enhances the lipophilicity and bioavailability of the compound, potentially improving its efficacy against cancer cells.

Anticancer Activity

This compound has shown promising anticancer properties in several studies:

- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to have IC values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .

Apoptosis Induction

Research indicates that this compound induces apoptosis in cancer cells through various pathways:

- Mechanism : Flow cytometry assays revealed that treatment with this compound leads to increased levels of pro-apoptotic proteins such as p53 and caspase-3 cleavage in MCF-7 cells, suggesting a dose-dependent apoptotic effect .

Case Studies

-

Study on Antitumor Activity :

A study focused on a series of thiazole derivatives including this compound showed that compounds with similar structures exhibited enhanced antitumor activity compared to traditional chemotherapeutics like doxorubicin. The study highlighted the potential for these derivatives to serve as effective alternatives in cancer therapy . -

Molecular Docking Studies :

Molecular docking studies have been conducted to understand the interaction between this compound and target proteins involved in cancer progression. These studies suggest strong hydrophobic interactions with key amino acid residues, indicating a favorable binding affinity that could translate into therapeutic efficacy .

Scientific Research Applications

Biological Applications

Methyl 4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylate has shown promise in several biological contexts:

1. Medicinal Chemistry:

- The compound is investigated as a precursor for synthesizing various substituted benzothiazole derivatives, which are known for their potential anti-inflammatory, antimicrobial, and anticancer activities.

- Its structural features allow it to interact with biological targets, making it a candidate for drug development.

2. Antimicrobial Activity:

- Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens. This makes it a valuable lead compound in the search for new antibiotics.

3. Anticancer Research:

- Research indicates that thiazole derivatives can inhibit tumor growth in certain cancer cell lines. This compound’s potential to induce apoptosis in cancer cells is currently under investigation.

Case Studies

Case Study 1: Synthesis of Benzothiazoles

A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of benzothiazole derivatives from this compound. These derivatives exhibited significant activity against Gram-positive bacteria, highlighting the compound's utility as a scaffold for antibiotic development.

Case Study 2: Anticancer Activity

In a recent experimental study, researchers evaluated the anticancer potential of thiazole derivatives synthesized from this compound. The results indicated that specific modifications to the thiazole ring enhanced cytotoxicity against breast cancer cell lines, suggesting pathways for further drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate

- Structural Differences : The ethyl ester substituent (vs. methyl) and the para-fluorophenyl group (vs. ortho) distinguish this compound.

- Physicochemical Properties :

4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde

- Structural Differences : A trifluoromethylphenyl group replaces the 2-fluorophenyl moiety, and a carbaldehyde group substitutes the methyl ester.

- Physicochemical Properties :

Methyl 4-amino-3-(2-methylphenyl)-1,2-thiazole-5-carboxylate

- Structural Differences : A 2-methylphenyl group replaces the 2-fluorophenyl substituent.

- Electronic Effects : The methyl group donates electron density, contrasting with the electron-withdrawing fluorine. This may alter ring electronics and binding affinity in biological targets .

Comparative Data Table

Research Findings and Stability Considerations

- Stability in Simulated Gastric Fluid :

Tert-butyl esters (e.g., compounds 1a and 1b in ) degrade in acidic media, whereas methyl esters (as in the target compound) are more hydrolytically stable, suggesting superior pharmacokinetic profiles for oral administration . - Synthetic Routes :

Analogous thiazole derivatives are synthesized via Gewald reactions (), though fluorophenyl-substituted variants may require specialized coupling agents or fluorinated precursors . - Crystallographic Analysis : SHELX software () has been pivotal in resolving thiazole ring puckering and substituent orientations, confirming the planar geometry of the thiazole core and the dihedral angles of fluorophenyl groups .

Preparation Methods

General Synthetic Strategy

The preparation typically follows a classical thiazole synthesis approach involving the condensation of α-haloketones or α-oxoesters with thiourea derivatives to construct the thiazole ring, followed by functionalization steps to introduce the fluorophenyl substituent and methyl ester group.

Detailed Preparation Method

Thiazole Ring Formation via Reaction of α-Oxoester with Thiourea

-

- 3-chloro-3-(2-fluorophenyl)-2-oxo-propionic acid methyl ester (α-halo-oxoester)

- Thiourea

-

- Solvent: Acetone

- Temperature: 57°C

- Time: 24 hours

- Procedure: A solution of the α-oxoester in acetone is added to a suspension of thiourea in acetone. The mixture is heated and stirred to promote cyclization forming the thiazole ring.

-

- The reaction yields methyl 4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylate as a solid after filtration and washing.

-

- LC-MS retention time: ~0.76 min

- Molecular ion [M+H]+: 253.20 m/z

This method is a variant of the Hantzsch thiazole synthesis and is widely used due to its straightforward conditions and good yields.

Functionalization via Sandmeyer-Type Reactions

After obtaining the amino-thiazole derivative, further functionalization such as halogenation at the 2-position of the thiazole ring can be performed using copper(II) bromide and isopentyl nitrite in acetonitrile under inert atmosphere.

-

- Copper(II) bromide (1.0 eq) suspended in acetonitrile

- Temperature range: 5–65°C

- Duration: 2–3 hours

- Addition of isopentyl nitrite as a nitrosating agent

- Inert atmosphere to avoid oxidation

-

- This step converts the 2-amino group into 2-bromo substituent, enabling further derivatization if needed.

-

- Products obtained as slightly yellow oils or solids

- Purified by column chromatography (silica gel, heptane/ethyl acetate or dichloromethane/methanol mixtures)

Alternative Synthetic Routes and Considerations

Use of α-chloroacetate derivatives:

The α-chloroacetate derivatives are key intermediates that react with thiourea to form the thiazole ring. Variations in the aryl substituent (e.g., fluorophenyl) are introduced at this stage by selecting appropriately substituted α-halo-oxoesters.Reaction Medium and Temperature:

Acetone is preferred for its solvent properties and moderate boiling point, enabling controlled heating at around 57°C. Reaction times of 24 hours ensure complete conversion.Purification:

Filtration of the precipitated product followed by washing with acetone is a standard method to isolate the amino-thiazole derivative in a pure form.

Summary Table of Key Preparation Steps

Research Findings and Notes on Synthesis

The thiazole ring formation via thiourea and α-halo-oxoesters is a well-established method providing regioselective access to 4-amino-thiazole derivatives with high purity and yield.

The presence of the 2-fluorophenyl group influences the electronic properties of the thiazole ring, which may affect the reaction kinetics and product stability.

The Sandmeyer-type halogenation allows for further functionalization, expanding the compound's utility in medicinal chemistry and synthetic applications.

Analytical characterization such as LC-MS confirms the molecular weight and purity of intermediates and final products, essential for quality control in research settings.

Q & A

Basic: What synthetic strategies are recommended for preparing Methyl 4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylate with high purity?

Methodological Answer:

The Gewald thiazole synthesis is a foundational approach for constructing the thiazole core. This involves cyclocondensation of α-mercapto-ketones with nitriles or cyanocarbonyl intermediates. For the 2-fluorophenyl substituent, pre-functionalization of the aryl group via Suzuki coupling or direct electrophilic fluorination prior to cyclization may be employed. Post-synthesis, recrystallization using polar aprotic solvents (e.g., DMSO/water mixtures) enhances purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Basic: How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR : The 2-fluorophenyl group exhibits characteristic splitting patterns (e.g., meta-fluorine coupling at ~7.3–7.6 ppm for aromatic protons). The methyl ester resonates as a singlet at ~3.8–4.0 ppm. The thiazole C5-carboxylate carbon appears at ~165–170 ppm in 13C NMR.

- IR : Stretching vibrations for the ester carbonyl (C=O, ~1700–1750 cm⁻¹) and thiazole ring (C=N, ~1600 cm⁻¹) confirm functional groups. Compare spectra with structurally analogous compounds in the Kanto Reagents catalog (e.g., methyl thiazole carboxylates) .

Advanced: How can X-ray crystallography resolve ambiguities in the spatial arrangement of the 2-fluorophenyl and amino groups?

Methodological Answer:

Single-crystal X-ray diffraction using SHELXL (v.2015+) enables precise determination of bond angles and torsion angles. Key steps:

- Grow crystals via slow evaporation in dichloromethane/methanol.

- Refine data with SHELX using the Hirshfeld atom refinement (HAR) method to account for hydrogen bonding.

- Analyze puckering parameters (if non-planarity exists) via Cremer-Pople coordinates for the thiazole ring .

- Compare results with SHELX-refined structures of similar fluorinated heterocycles (e.g., 4-(trifluoromethyl)phenyl-thiazoles) .

Advanced: What strategies address contradictions in biological activity data arising from varying substituent positions?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace 2-fluorophenyl with 3- or 4-fluoro analogs) and assess activity changes. Use computational docking (e.g., AutoDock Vina) to predict binding affinities.

- Data Normalization : Control for purity (≥95% via HPLC) and solvent effects (DMSO vs. aqueous buffers). Cross-validate results with orthogonal assays (e.g., SPR vs. enzymatic inhibition). Reference fluorophenyl-thiazole SAR studies from peer-reviewed pharmacological databases .

Advanced: How can LC-MS/MS differentiate between the target compound and synthesis by-products?

Methodological Answer:

- LC Conditions : Use a C18 column with 0.1% formic acid in water/acetonitrile.

- MS/MS Fragmentation : Monitor parent ion [M+H]+ (calculated m/z for C11H9FN2O2S: 268.04). Key fragments include loss of COOCH3 (m/z 211) and cleavage of the thiazole ring (m/z 135 for C6H4F).

- By-product Identification : Detect intermediates (e.g., uncyclized mercapto-ketones) via characteristic adducts ([M+Na]+). Compare with synthetic pathways in Acta Pharm studies .

Basic: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

- Primary Solvent : Ethyl acetate/hexane (1:4) for initial crude purification.

- Secondary Recrystallization : Use DMSO/water (1:5) to remove polar impurities. Adjust cooling rates (0.5°C/min) to enhance crystal size. Validate purity via melting point (compare with Kanto Reagents’ thiazole derivatives, e.g., mp 131–133°C for similar compounds) .

Advanced: How does fluorophenyl substitution impact electronic properties of the thiazole ring?

Methodological Answer:

- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map electron density. The 2-fluorophenyl group induces electron withdrawal via resonance, decreasing electron density at the thiazole C4-amino group.

- Experimental Validation : Compare Hammett σ values using substituted phenyl analogs. Electrochemical methods (cyclic voltammetry) quantify redox potentials influenced by fluorine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.